3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine
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Overview
Description
3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine is an organic compound that features a pyridine ring fused with a pyrrole ring, with a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyridine and pyrrole rings . The reaction conditions often include the use of boronic acids or esters, bases, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrrole derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Methoxyethyl)-1H-pyrazol-3-yl]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)pyrrol-2-yl]pyridine |
InChI |
InChI=1S/C12H14N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
XCAAVVAIEWAPMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC=C1C2=CN=CC=C2 |
Origin of Product |
United States |
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